molecular formula C10H13NO B13051264 (3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine

(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13051264
M. Wt: 163.22 g/mol
InChI Key: HAOUCRMXJPUIAV-VIFPVBQESA-N
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Description

(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral amine compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3R)-7-ethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-2-7-4-3-5-8-9(11)6-12-10(7)8/h3-5,9H,2,6,11H2,1H3/t9-/m0/s1

InChI Key

HAOUCRMXJPUIAV-VIFPVBQESA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)[C@H](CO2)N

Canonical SMILES

CCC1=C2C(=CC=C1)C(CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Ethylation: The benzofuran derivative undergoes ethylation to introduce the ethyl group at the 7th position.

    Reduction: The resulting compound is then subjected to reduction conditions to form the dihydrobenzofuran ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the benzofuran ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully hydrogenated benzofuran derivatives.

Scientific Research Applications

(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    (3R)-7-Propyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a propyl group instead of an ethyl group.

    (3R)-7-Isopropyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. The stereochemistry (3R) also plays a crucial role in its interactions with molecular targets, making it distinct from its analogs.

Biological Activity

(3R)-7-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H13NO, with a molecular weight of approximately 177.23 g/mol. The structure features an ethyl group at the 7-position of the benzofuran ring and an amine group at the 3-position, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neural cells from damage. The interaction with neurotransmitter systems may play a crucial role in this activity.
  • Antimicrobial Properties : Benzofuran derivatives are often evaluated for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit moderate activity against certain pathogens.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission or inflammatory responses.
  • Enzyme Inhibition : It may act as an inhibitor of enzymes that are crucial in metabolic pathways related to disease processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberMolecular FormulaUnique Features
(3R)-7-Methyl-2,3-dihydro-1-benzofuran-3-amineNot AvailableC10H13NOMethyl substitution may alter binding characteristics.
6-Ethyl-2,3-dihydro-1-benzofuran-3-amine1228571-18-3C11H13NODifferent substitution pattern affects bioactivity.
7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran2168112-91-0C10H10F3NEnhanced lipophilicity potentially increases binding affinity.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives:

  • Neuroprotection Studies : A study demonstrated that compounds with benzofuran structures showed protective effects on neuronal cells subjected to oxidative stress, suggesting that (3R)-7-Ethyl could share similar properties due to its structural motifs.
  • Antimicrobial Activity : Research indicated that benzofuran derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data for (3R)-7-Ethyl is limited, related compounds have shown promising results.

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